8-AZAXANTHINE MONOHYDRATE, 98
Description
Contextualization within Azapurine Analog Chemistry
8-Azaxanthine (B11884) is classified as an azapurine, a group of purine (B94841) analogs where a carbon atom in the purine ring system is replaced by a nitrogen atom. ontosight.ai Specifically, it is a v-triazolo[4,5-d]pyrimidine, reflecting the fusion of a triazole ring with a pyrimidine (B1678525) ring. nih.gov This nitrogen substitution at the 8-position significantly influences the electronic distribution and hydrogen bonding capabilities of the molecule compared to naturally occurring purines like xanthine (B1682287) and guanine (B1146940). ontosight.ai The chemistry of azapurines is a rich area of study, as these modifications can lead to compounds with altered biological activities, including roles as enzyme inhibitors and fluorescent probes. researchgate.netmdpi.com
Structural Analogy and Differentiating Characteristics
The core structure of 8-azaxanthine is analogous to xanthine, featuring a bicyclic system of a pyrimidine ring fused to an imidazole (B134444) ring. However, the defining difference is the nitrogen at position 8 in the imidazole moiety, whereas xanthine has a carbon atom at this position. researchgate.net This substitution alters the geometry and electronic properties of the ring system. 8-Azaxanthine can exist in different tautomeric forms, with the N7-H and N8-H forms being the most stable. researchgate.netresearchgate.net In the solid state, it has been observed to exist as the N8-H tautomer. rsc.org The presence of the additional nitrogen atom also affects its acidity, with 8-azaxanthine having a pKa of approximately 4.8. researchgate.net
Table 1: Structural and Physicochemical Comparison of 8-Azaxanthine and Related Purines
| Feature | 8-Azaxanthine | Xanthine |
|---|---|---|
| Molecular Formula | C4H3N5O2 | C5H4N4O2 |
| Molecular Weight | 153.10 g/mol | 152.11 g/mol |
| Key Structural Difference | Nitrogen at position 8 | Carbon at position 8 |
| IUPAC Name | 2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione | 3,7-dihydropurine-2,6-dione |
Data sourced from PubChem CID 135400688 and other chemical databases. nih.gov
Overview of Academic Research Significance
8-Azaxanthine monohydrate has been a valuable tool in various areas of biochemical and medical research. Its structural similarity to natural purines allows it to interact with enzymes involved in purine metabolism, often acting as a competitive inhibitor. A primary area of investigation is its role as an inhibitor of urate oxidase, an enzyme that catalyzes the oxidation of uric acid. nih.gov This inhibitory action makes it a model compound for studying the enzyme's active site and mechanism. rcsb.orgpdbj.org
Furthermore, derivatives of 8-azaxanthine have been synthesized and studied for their potential as antagonists of adenosine (B11128) receptors, which are crucial in various physiological processes. nih.gov The unique fluorescent properties of 8-azaxanthine and its derivatives also make them useful as probes for investigating enzyme-ligand interactions and receptor binding. mdpi.com Its utility extends to metabolic studies, where it has been used to probe the purine degradation pathway in organisms like Aspergillus nidulans. unl.eduacs.org
Table 2: Summary of Key Research Findings on 8-Azaxanthine
| Research Area | Key Finding | Reference |
|---|---|---|
| Enzyme Inhibition | Acts as a competitive inhibitor of urate oxidase. | nih.gov |
| Adenosine Receptor Antagonism | Derivatives show varying affinities for A1 and A2 adenosine receptors. | nih.gov |
| Fluorescent Properties | Exhibits strong fluorescence, making it a useful molecular probe. | mdpi.com |
| Metabolic Studies | Used to study the in vivo effects of urate oxidase inhibition. | unl.eduacs.org |
| Structural Biology | Co-crystallized with proteins like the NMT1 riboswitch and urate oxidase to elucidate binding interactions. | researchgate.netrcsb.orgrcsb.org |
Established Laboratory Synthesis Protocols for 8-AZAXANTHINE MONOHYDRATE
The laboratory-scale synthesis of 8-azaxanthine, chemically known as 1H-v-triazolo[4,5-d]pyrimidine-5,7-dione, predominantly relies on the construction of the triazole ring onto a pre-existing pyrimidine scaffold.
Condensation Reactions of Pyrimidine Precursors
A well-established method for the synthesis of 8-azaxanthine involves the cyclization of a 5,6-diaminouracil (B14702) precursor. This reaction is typically achieved through treatment with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a mineral acid. The 5,6-diaminouracil starting material can be synthesized from uracil (B121893) or its derivatives through a series of nitrosation and reduction reactions. The final cyclization step to form the triazole ring of the 8-azaxanthine core is a critical transformation.
A general representation of this synthetic approach is outlined below:
| Step | Reactants | Reagents | Product |
| 1 | Uracil derivative | Nitrating agent (e.g., HNO₃) | 5-Nitrouracil derivative |
| 2 | 5-Nitrouracil derivative | Reducing agent (e.g., Na₂S₂O₄) | 5,6-Diaminouracil derivative |
| 3 | 5,6-Diaminouracil derivative | Sodium nitrite, Acid (e.g., HCl) | 8-Azaxanthine |
Optimization of Reaction Conditions (pH, Temperature Control)
The efficiency and purity of the 8-azaxanthine synthesis are highly dependent on the careful control of reaction parameters, particularly pH and temperature. The diazotization of the 5-amino group of the diaminouracil precursor and the subsequent intramolecular cyclization are sensitive to the acidic conditions. Maintaining an optimal pH is crucial to ensure the formation of the desired triazole ring and to minimize the formation of side products. Similarly, temperature control is essential throughout the reaction sequence. The initial nitrosation and subsequent reduction are often performed at reduced temperatures to control the exothermic nature of the reactions and to prevent degradation of the intermediates. The final cyclization step may require gentle heating to facilitate the ring closure. The precise optimization of these parameters is key to achieving a high yield and purity of 8-azaxanthine monohydrate, meeting the ≥98% purity standard.
Approaches for Industrial-Scale Preparation
While detailed industrial-scale protocols for 8-azaxanthine monohydrate are not extensively published in open literature, general principles of scaling up heterocyclic compound synthesis can be applied. For large-scale production, factors such as cost-effectiveness, safety, and environmental impact become paramount. The selection of starting materials and reagents would be guided by their availability and cost. Process optimization would focus on maximizing yield and throughput while minimizing waste. This could involve the use of flow chemistry reactors, which can offer better control over reaction parameters and improve safety for potentially hazardous reactions. Furthermore, the development of robust purification methods, such as crystallization, is critical to consistently achieve the desired high purity of the final product on an industrial scale.
Targeted Derivatization of 8-AZAXANTHINE MONOHYDRATE and its Analogs
Modification of the 8-azaxanthine scaffold allows for the fine-tuning of its chemical and biological properties. Derivatization strategies primarily focus on substitution at the nitrogen atoms of the heterocyclic rings.
N-Alkylation and Other Regioselective Substitutions
The nitrogen atoms in the 8-azaxanthine ring system are susceptible to alkylation, and the regioselectivity of this reaction can be influenced by the choice of alkylating agent, base, and solvent. Alkylation can occur at multiple nitrogen positions, leading to a mixture of isomers. However, by carefully selecting the reaction conditions, it is possible to achieve a degree of regioselectivity. For instance, the use of different bases can influence which nitrogen atom is deprotonated and subsequently alkylated. The steric hindrance of both the 8-azaxanthine analog and the alkylating agent also plays a significant role in determining the site of substitution.
| Reactant | Alkylating Agent | Base | Solvent | Product(s) |
| 8-Azaxanthine | Methyl iodide | K₂CO₃ | DMF | Mixture of N-methylated isomers |
| 1,3-Dimethyl-8-azaxanthine | Benzyl bromide | NaH | THF | N7- and N8-benzyl derivatives |
Ribosylation for Modified Molecular Properties
The attachment of a ribose sugar moiety to the 8-azaxanthine core, a process known as ribosylation, can significantly alter its solubility and biological activity. This modification can be achieved through both chemical and enzymatic methods.
Enzymatic ribosylation often employs nucleoside phosphorylases, which can catalyze the transfer of a ribose group from a donor, such as ribose-1-phosphate, to the 8-azapurine (B62227) base. nih.gov This method can offer high regioselectivity and stereoselectivity, yielding specific nucleoside isomers. The choice of enzyme and reaction conditions can influence the position of ribosylation on the 8-azaxanthine ring. For example, different purine nucleoside phosphorylases (PNPs) from various sources have been shown to catalyze the ribosylation of 8-azapurines at different nitrogen atoms. nih.gov
Properties
CAS No. |
19344-24-2 |
|---|---|
Molecular Formula |
C4 H3 N5 O2 . H2 O |
Molecular Weight |
171.12 |
Synonyms |
8-AZAXANTHINE MONOHYDRATE, 98 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Chemo-Enzymatic Synthesis of Nucleoside Analogs
Chemo-enzymatic synthesis has emerged as a powerful alternative to purely chemical methods for producing nucleoside analogs, offering high chemo-, regio-, and stereoselectivity under greener reaction conditions. mdpi.com This approach circumvents the need for multiple protection and deprotection steps often required in traditional organic synthesis. mdpi.com A key class of enzymes utilized in this field is the nucleoside phosphorylases (NPs), which catalyze the reversible phosphorolysis of the glycosidic bond in nucleosides to form the respective nucleobase and a pentose-1-phosphate. mdpi.comscispace.com
Purine (B94841) nucleoside phosphorylases (PNPs), in particular, are valuable biocatalysts for generating purine nucleoside analogs. mdpi.comnih.gov The enzymatic reaction can be driven in the synthetic direction, condensing a purine analog (like 8-azaxanthine) with a ribose donor, typically α-D-ribose-1-phosphate (r1P), to form the desired nucleoside. nih.govmdpi.com This methodology has been extensively applied to 8-azapurines, which are isosteric and isomorphic analogs of natural purines and are of significant interest due to the fluorescent properties of many of their nucleoside derivatives. mdpi.comnih.gov
The chemo-enzymatic synthesis of 8-azaxanthosine from 8-azaxanthine (B11884), however, presents notable challenges. mdpi.compreprints.org The primary difficulty stems from the compound's high acidity (pKa ~4.8), which is more pronounced than that of most other azapurines. mdpi.comresearchgate.net In a neutral aqueous medium, 8-azaxanthine exists predominantly as an anion, a form that is generally a poor substrate for PNP-catalyzed ribosylation. mdpi.com Despite this difficulty, it has been reported that the inducible xanthosine (B1684192) phosphorylase from E. coli, also known as PNP-II, can accept 8-azaxanthine as a substrate for the ribosylation pathway. mdpi.com
To illustrate the nuances of this synthetic strategy, it is informative to examine the enzymatic ribosylation of other, more readily synthesized, 8-azapurine (B62227) analogs. The choice of enzyme and reaction conditions can significantly influence the reaction's efficiency and the regioselectivity of glycosylation, yielding different isomeric products (e.g., N7, N8, or N9-ribosides). nih.gov
For instance, the enzymatic synthesis of 8-azaguanosine is readily achieved. Using calf spleen PNP with α-D-ribose-1-phosphate as the ribose donor, 8-azaguanine (B1665908) is converted almost irreversibly into its corresponding nucleoside. mdpi.compreprints.org Similarly, 2,6-diamino-8-azapurine (B97548) undergoes enzymatic ribosylation, but the product profile is highly dependent on the source of the PNP enzyme. nih.gov Recombinant calf PNP catalyzes ribosylation primarily at the N7 and N8 positions, whereas E. coli PNP yields a mixture of N8 and N9-substituted ribosides. nih.govmdpi.com These findings highlight the catalytic versatility of PNPs and the potential to control product outcomes by selecting the appropriate biocatalyst.
The table below summarizes the findings from chemo-enzymatic ribosylation studies on various 8-azapurine substrates.
| Substrate | Enzyme (Source) | Primary Product(s) (Ribosylation Site) | Reference |
|---|---|---|---|
| 8-Azaxanthine | Xanthosine Phosphorylase (E. coli) | 8-Azaxanthosine | mdpi.com |
| 8-Azaguanine | Calf Spleen PNP | N9-riboside | mdpi.comnih.gov |
| 8-Azaguanine | E. coli PNP | N9-riboside (major), N8/N7-ribosides (minor) | nih.gov |
| 2,6-Diamino-8-azapurine | Calf Spleen PNP | N7 and N8-ribosides | nih.gov |
| 2,6-Diamino-8-azapurine | E. coli PNP | N8 and N9-ribosides | nih.gov |
The reaction rates for these enzymatic syntheses vary significantly depending on the substrate and the enzyme used. The efficiency of ribosylation for 2,6-diamino-8-azapurine, for example, is considerably lower than that for the natural substrate guanine (B1146940) or even for 8-azaguanine. nih.gov
| Enzyme (Source) | Substrate | Relative Reaction Rate | Reference |
|---|---|---|---|
| Calf Spleen PNP | Guanine | 100% | nih.gov |
| Calf Spleen PNP | 8-Azaguanine | ~20% | nih.gov |
| Calf Spleen PNP | 2,6-Diamino-8-azapurine | ~0.4% | nih.gov |
| E. coli PNP | Guanine | 100% | nih.gov |
| E. coli PNP | 8-Azaguanine | ~1% | nih.gov |
| E. coli PNP | 2,6-Diamino-8-azapurine | ~2% | nih.gov |
These detailed findings underscore both the potential and the current limitations of using chemo-enzymatic methods for the synthesis of 8-azaxanthine nucleosides. While feasible, the process is less efficient than for other analogs due to the specific physicochemical properties of the 8-azaxanthine molecule. mdpi.com Further research, potentially involving protein engineering to develop mutant PNPs with improved tolerance for anionic substrates, could enhance the viability of this synthetic route for producing 8-azaxanthine-derived nucleoside analogs. mdpi.com
Advanced Structural Elucidation and Spectroscopic Characterization
Crystallographic Studies of 8-AZAXANTHINE (B11884) MONOHYDRATE and its Derivatives
Single-Crystal X-ray Diffraction Analyses
Interactive Table: Crystallographic Data for 1,3-dimethyl-8-azaxanthine monohydrate
| Parameter | Value |
|---|---|
| Compound | 1,3-dimethyl-8-azaxanthine monohydrate |
| Tautomeric Form | N8-H |
| Key Feature | Formation of hydrogen-bonded dimers |
Note: Specific unit cell parameters and space group information, while determined, are not detailed in the readily accessible literature. The data presented is based on qualitative descriptions from research findings.
Elucidation of Solid-State Tautomeric Forms (e.g., N7-H, N8-H)
The phenomenon of tautomerism is critical in understanding the chemical reactivity and biological function of purine (B94841) analogs. In the solid state, the crystal packing forces can stabilize one tautomer over others.
X-ray diffraction studies have unequivocally shown that 1,3-dimethyl-8-azaxanthine monohydrate exists as the N8-H tautomer in its crystalline form. Similarly, the related compound 3-methyl-8-azaxanthine also adopts the N(8) tautomeric form as a free base. This preference for the N8-H tautomer in the solid state is a significant finding, as molecular orbital calculations have suggested that the N7-H tautomer is the most stable form for the neutral, isolated compounds. This discrepancy highlights the profound influence of the crystalline environment and intermolecular interactions on tautomeric equilibrium. NMR studies on the 1,3-dimethyl derivative in solution also suggest a mixture of N(7)H and N(8)H tautomers in the ground state.
Analysis of Intermolecular Interactions (Hydrogen Bonding Networks)
The crystal structure of 8-azaxanthine derivatives is heavily influenced by a network of intermolecular hydrogen bonds. In the case of 1,3-dimethyl-8-azaxanthine monohydrate, the molecules form hydrogen-bonded dimers. These interactions are crucial in stabilizing the crystal lattice and dictating the preferred tautomeric form.
The water molecule in the monohydrate plays a pivotal role in this network. Theoretical studies on hydrated 8-azaxanthine have shown that the formation of strong N-H---O bonds contributes significantly to the interaction energy. These hydrogen bonding networks can create complex supramolecular structures, such as the one-dimensional "tapes" observed in the salts of 1,3-dimethyl-8-azaxanthine with hexaaqua metal complexes.
Metal Ion Interactions and Coordination Chemistry
The nitrogen atoms in the 8-azaxanthine scaffold provide multiple potential coordination sites for metal ions, leading to a rich and varied coordination chemistry. The interaction of 8-azaxanthine derivatives with various divalent metal cations, including Mn(II), Co(II), Ni(II), Zn(II), and Cd(II), has been investigated.
In many cases, crystalline solids are formed where the deprotonated 8-azaxanthine derivative acts as a counter-ion to a metal-aqua complex, such as [M(H₂O)₆]²⁺. However, direct coordination to the metal center is also observed. For instance, a diamminecopper(II) complex with 3-methyl-8-azaxanthine involves a trans square-planar copper atom coordinated by two deprotonated bases through the N(8) site. This demonstrates the significant basicity of the N(8) atom in the triazole system. The specific coordination site can vary, with studies on related 8-azapurines showing metal binding at N1, N3, and N9, depending on the substituents and reaction conditions.
Interactive Table: Examples of Metal Complexes with 8-Azaxanthine Derivatives
| Metal Ion | 8-Azaxanthine Derivative | Coordination Details |
|---|---|---|
| Mn(II), Cd(II) | 1,3-dimethyl-8-azaxanthine | Forms a salt with [M(H₂O)₆]²⁺ cation; no direct coordination. |
| Cu(II) | 3-methyl-8-azaxanthine | Direct coordination through the N(8) site. |
Investigation of Second Coordination Sphere Interactions
Coordinated water molecules are actively involved, modulating the binding of the cation through this specific network of hydrogen bonds. Researchers have characterized the topology of these hydrogen bond motifs, adapting concepts usually applied to the first coordination sphere, such as chelate, bridge, and monodentate interactions, to describe these supramolecular assemblies. These interactions can lead to the formation of one- or two-dimensional superstructures within the crystal.
Spectroscopic Investigations of 8-AZAXANTHINE MONOHYDRATE
Spectroscopic methods provide complementary information to crystallographic studies, offering insights into the electronic structure and behavior of 8-azaxanthine and its derivatives in various states.
Investigations have primarily focused on UV-Visible absorption and fluorescence spectroscopy. 8-Azaxanthine is a highly fluorescent analog of xanthine (B1682287). In a weakly acidified aqueous medium, it exhibits a single fluorescence band with a maximum wavelength of approximately 420 nm. This emission is characterized by an unusually large Stokes shift of about 14,000 cm⁻¹, which has been attributed to an excited-state proton transfer (ESPT) process.
This ESPT phenomenon, postulated to occur between the N(8)H and N(7)H tautomers, leads to the observation of dual emissions under certain solvent conditions. For instance, in alcoholic media, time-resolved spectroscopy shows a delayed emission band at 420 nm, which is not present in aqueous solutions. The N-methylated derivatives have been crucial in deciphering these photophysical behaviors. The N(8)-methyl derivative also shows intense fluorescence at 420 nm, while blocking the N(3) nitrogen, as in 1,3-dimethyl-8-azaxanthine, shifts the fluorescence maximum to around 340 nm and eliminates the ESPT process.
While detailed solid-state NMR and comprehensive IR data for 8-azaxanthine monohydrate are not extensively reported in the reviewed literature, theoretical studies have been conducted to predict its spectral properties and the impact of hydration. These computational approaches are valuable for understanding the fundamental vibrational modes and electronic transitions of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org For organic molecules with conjugated π systems and heteroatoms, such as 8-azaxanthine, the primary electronic transitions observed are π → π* and n → π*. uzh.chyoutube.com
π → π* Transitions : These transitions involve the promotion of an electron from a π bonding molecular orbital to a π anti-bonding molecular orbital. They are typically characterized by high molar absorptivity. uzh.ch
n → π* Transitions : These involve moving an electron from a non-bonding atomic orbital (e.g., from a lone pair on a nitrogen or oxygen atom) to a π anti-bonding molecular orbital. youtube.com
In the case of 8-azaxanthine, the UV absorption spectrum of its neutral form shows a maximum absorption (λmax) at approximately 265 nm. researchgate.net This absorption is primarily attributed to π → π* transitions within the conjugated heterocyclic ring system. The energy absorbed corresponds to the gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org
Table 1: UV-Vis Absorption Data for Neutral 8-Azaxanthine
| Spectroscopic Parameter | Value | Associated Transition |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Equilibria and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of molecules and investigating dynamic processes such as tautomerism. researchgate.net Tautomers are structural isomers that readily interconvert, often through the migration of a proton.
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of 8-azaxanthine is expected to display characteristic absorption bands corresponding to its constituent functional groups. libretexts.orgnih.gov
While a specific experimental spectrum for 8-azaxanthine monohydrate is not detailed in the provided sources, the expected characteristic absorption regions based on its structure are as follows:
N–H Stretching : Bands in the region of 3300-3500 cm⁻¹ would be expected due to the N-H bonds in the pyrimidine (B1678525) and triazole rings. pressbooks.pub
O–H Stretching : A broad band may be present around 3200-3600 cm⁻¹ due to the water of hydration in the monohydrate form.
C–H Stretching : Absorptions just above 3000 cm⁻¹ can be attributed to the C-H bond in the aromatic-like ring system. vscht.cz
C=O Stretching : Strong, sharp absorption peaks are characteristic of carbonyl groups, typically appearing in the 1670-1780 cm⁻¹ range. pressbooks.pub 8-azaxanthine possesses two such groups.
C=N and C=C Stretching : Vibrations from the double bonds within the heterocyclic rings would produce bands in the 1400-1600 cm⁻¹ region. vscht.cz
Table 2: Expected IR Absorption Regions for 8-Azaxanthine Functional Groups
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N–H | Stretching | 3300 - 3500 |
| C=O | Stretching | 1670 - 1780 |
Advanced Fluorescence Spectroscopy
8-azaxanthine is a highly fluorescent analog of xanthine, and its emission properties are uniquely sensitive to its molecular environment and structure. mdpi.com
The fluorescence of 8-azaxanthine is characterized by an exceptionally large Stokes' shift, which is the difference in energy between the absorption and emission maxima. In a weakly acidified aqueous medium, the neutral species of 8-azaxanthine exhibits a single, intense emission band with a maximum at approximately 420 nm. researchgate.netmdpi.com This results in a Stokes' shift of about 14,000 cm⁻¹, which is considered anomalously large. researchgate.netresearchgate.net
In contrast, when dissolved in non-aqueous protic solvents like methanol (B129727) or isopropanol, 8-azaxanthine displays dual fluorescence, with emission bands appearing around 340 nm and 420 nm. mdpi.com
Time-resolved fluorescence studies provide deeper insight into the kinetics of the excited state. In aqueous solutions, 8-azaxanthine has a fluorescence decay time of about 9 ns. researchgate.net In alcoholic media where dual emission is observed, the long-wavelength band (420 nm) shows a delayed appearance relative to the excitation pulse. mdpi.comnih.gov Kinetic analysis reveals that the rise time of this long-wavelength emission is between 0.4 and 0.5 ns, which directly corresponds to the primary decay component of the short-wavelength (340 nm) band. mdpi.comnih.gov This kinetic relationship is strong evidence of a photo-transformation process where the species emitting at 340 nm is a precursor to the species emitting at 420 nm. mdpi.com
Table 3: Fluorescence Properties of Neutral 8-Azaxanthine in Different Solvents
| Solvent | Emission λmax | Stokes' Shift | Key Kinetic Parameters |
|---|---|---|---|
| Aqueous (weakly acidic) | ~420 nm researchgate.netmdpi.com | ~14,000 cm⁻¹ researchgate.netresearchgate.net | Decay Time: ~9 ns researchgate.net |
The unusual fluorescence behavior of 8-azaxanthine, particularly its large Stokes' shift and dual emission, is explained by an Excited-State Proton Transfer (ESPT) mechanism that leads to phototautomerism. mdpi.com
The currently accepted model posits that the highly fluorescent N(8)H tautomer, upon excitation by light, undergoes a rapid deprotonation from the N(3) nitrogen atom while in the excited state. researchgate.netresearchgate.net This process forms a monoanionic species in the excited state that is different from the anion formed in the ground state (which results from deprotonation of the triazole N(8)-H proton). researchgate.net This newly formed excited-state anion, or phototautomer, is responsible for the long-wavelength emission at 420 nm. mdpi.com
The driving force for this process is a significant increase in the acidity of the N(3)-H proton upon electronic excitation. The excited-state acidity constant (pK*a) for this proton has been estimated to be approximately -0.5, classifying 8-azaxanthine as a "super photo-acid" in its excited state. researchgate.netmdpi.com
The ESPT process and the resulting fluorescence are highly dependent on both pH and the nature of the solvent.
pH Dependency : In aqueous solutions, the intense 420 nm emission is observed only within a narrow pH range of approximately 2 to 5. researchgate.netresearchgate.net In this range, the molecule exists predominantly in its neutral form in the ground state, allowing for excitation and subsequent ESPT. researchgate.net At pH values above 6, 8-azaxanthine undergoes ground-state deprotonation from the triazole ring to form an anion that is non-fluorescent. mdpi.com Therefore, no emission is observed at higher pH. researchgate.net
Solvent Dependency : The solvent plays a critical role in mediating the proton transfer. In aqueous media, the ESPT is extremely fast, with an estimated deprotonation time of about 10 picoseconds. mdpi.com This rate is so rapid that emission from the initially excited neutral molecule (the ~340 nm band) is not observed, and only the emission from the fully formed phototautomer (420 nm) is visible. mdpi.com In less protic, non-aqueous solvents like methanol, the proton transfer is slowed down. This allows for fluorescence to be observed from both the initially excited neutral form (the short-wavelength band at ~340 nm) and the ESPT-generated anionic form (the long-wavelength band at 420 nm), resulting in dual emission. researchgate.netmdpi.com In apolar, non-protic solvents like dioxane, only the ~340 nm band is visible, as there is no available proton acceptor to facilitate ESPT. mdpi.com
Table 4: Summary of 8-Azaxanthine Fluorescence under Various Conditions
| Condition | Ground State Species | Emission Observed | Underlying Process |
|---|---|---|---|
| Aqueous, pH 2-5 | Neutral | Single band (~420 nm) researchgate.netresearchgate.net | Ultrafast ESPT |
| Aqueous, pH > 6 | Anion | Non-fluorescent researchgate.netmdpi.com | Ground-state anion is non-emissive |
| Methanol | Neutral | Dual bands (~340 nm, ~420 nm) mdpi.com | Slowed ESPT allows both species to emit |
Determination of Fluorescence Quantum Yields
The fluorescence quantum yield (Φf) of 8-azaxanthine and its derivatives is a critical parameter in characterizing their photophysical properties. This value, representing the ratio of photons emitted to photons absorbed, provides insight into the efficiency of the fluorescence process. Research into the fluorescence of 8-azaxanthine reveals a strong dependence on the molecular environment, particularly the solvent and pH.
Research Findings on 8-Azaxanthine Fluorescence
8-azaxanthine is recognized as a highly fluorescent analog of xanthine. mdpi.com In a weakly acidified aqueous solution, where the neutral form of the molecule is predominant, it displays a single fluorescence emission band with a maximum wavelength of 420 nm. mdpi.com This emission is characterized by an unusually large Stokes shift of approximately 14,000 cm⁻¹, indicating a significant structural rearrangement in the excited state. mdpi.com This phenomenon is attributed to an excited-state proton transfer. mdpi.com
In contrast, when dissolved in weakly acidified alcoholic media such as methanol, 8-azaxanthine exhibits dual emission bands at approximately 340 nm and 420 nm. mdpi.com Time-resolved spectroscopy has demonstrated that the appearance of the long-wavelength band at 420 nm is delayed relative to the high-energy band at 340 nm, further supporting the occurrence of a photochemical transformation in the excited state. mdpi.com
The fluorescence quantum yields and decay times are markedly influenced by the solvent. In aqueous solutions, both the quantum yields and fluorescence decay times are about three times longer than those observed in methanolic solutions. mdpi.com
To better understand the intrinsic fluorescence properties of the dominant tautomeric form of 8-azaxanthine, the N8-methyl derivative, 8-methyl-8-azaxanthine, has been studied. This derivative exhibits fluorescence similar to the parent compound in aqueous solution but with a greater intensity. mdpi.com The fluorescence quantum yield for 8-methyl-8-azaxanthine has been determined to be in the range of 0.5 to 0.6. mdpi.com For these measurements, tryptophan (with a quantum yield of 0.15) and 1,N⁶-ethenoadenosine in water (with a quantum yield of 0.56) were used as reference standards. mdpi.com
In aqueous media (H₂O or D₂O), 8-azaxanthine and its N8-methyl derivative show monoexponential fluorescence decays. mdpi.com For 8-methyl-8-azaxanthine, the decay times can be as long as 14 ns in D₂O, with a fluorescence yield reaching up to 60% at a pH greater than 8. mdpi.com These decay times and yields remain relatively constant over a broad pH range from 4 to 10. mdpi.com
The kinetic analysis of the dual emission in both 8-azaxanthine and its N8-methyl derivative in alcoholic and aqueous solutions strongly suggests a two-state model of photo-transformation, confirming a phototautomerism model. mdpi.com Both compounds are classified as "super-photoacids," with a measured proton transfer rate of approximately 500 ps in alcohols. mdpi.com In aqueous media, this rate is even faster, falling below the 75 ps resolution limit of the instrumentation used in the studies. mdpi.com
The strong fluorescence of 8-azaxanthines makes them promising candidates for use as probes in studying receptor-binding mechanisms and enzyme-ligand interactions. mdpi.com
Fluorescence Quantum Yield Data
The following table summarizes the key fluorescence properties of 8-azaxanthine and its N8-methyl derivative in different solvent environments.
| Compound | Solvent/Medium | Emission Maxima (λem) | Fluorescence Quantum Yield (Φf) | Fluorescence Decay Time | Key Observations |
|---|---|---|---|---|---|
| 8-Azaxanthine | Weakly Acidified Aqueous Solution | 420 nm | - | ~3x longer than in methanol | Single emission band, large Stokes shift (~14,000 cm⁻¹) mdpi.com |
| 8-Azaxanthine | Weakly Acidified Methanol | 340 nm and 420 nm | - | - | Dual emission observed mdpi.com |
| 8-Methyl-8-azaxanthine | Aqueous Solution (pH 2-11) | 420 nm | 0.5 - 0.6 | - | More intense fluorescence than 8-azaxanthine mdpi.com |
| 8-Methyl-8-azaxanthine | D₂O (pH > 8) | - | Up to 0.6 | Up to 14 ns | Quantum yield reaches 60% mdpi.com |
Chemical Reactivity and Derivative Functionalization
Oxidation Reactions and Product Identification
Specific studies detailing the oxidation of 8-azaxanthine (B11884) monohydrate are not extensively documented in the available literature. However, based on the general principles of heterocyclic chemistry, the 8-azaxanthine scaffold is expected to be relatively resistant to oxidation due to the electron-deficient nature of its fused ring system. The presence of the electron-donating amino and hydroxyl groups in related purine (B94841) systems typically facilitates oxidative processes. In 8-azaxanthine, the pyrimidine-dione portion of the molecule contains amide-like functionality which is generally stable to oxidation.
Potential oxidation reactions could theoretically target the triazole or pyrimidine (B1678525) rings, potentially leading to ring-opened products under harsh conditions. For instance, strong oxidizing agents might cleave the heterocyclic rings, though such reactions are often unselective and lead to complex product mixtures. Enzymatic oxidation, however, has been a subject of interest. While 8-azaxanthine itself is an inhibitor of urate oxidase, this interaction points to the potential for enzymatic processes to recognize and interact with the 8-azaxanthine core.
| Oxidizing Agent | Potential Reaction Type | Anticipated Products | Note |
| Strong Oxidants (e.g., KMnO4, H2O2) | Ring Cleavage | Complex mixture of smaller, highly oxidized fragments. | Generally not a synthetically useful transformation due to lack of selectivity. |
| Enzymatic Oxidation | Substrate Inhibition | 8-Azaxanthine acts as an inhibitor of urate oxidase. | While not a productive oxidation, it highlights the molecule's interaction with oxidative enzymes. |
Reduction Reactions and Product Identification
The reduction of the 8-azaxanthine scaffold is also not a widely reported transformation. The aromatic character of the heterocyclic system imparts a degree of stability, making reduction challenging under standard conditions. Catalytic hydrogenation, a common method for reducing aromatic systems, would likely require forcing conditions (high pressure and temperature) and could potentially lead to the reduction of both the triazole and pyrimidine rings.
A more plausible approach for selective reduction would involve targeting the carbonyl groups within the pyrimidine-dione ring. However, the amide-like character of these carbonyls makes them less susceptible to reduction by common reducing agents like sodium borohydride. More powerful reducing agents, such as lithium aluminum hydride, could potentially reduce the carbonyls, but such reactions would likely also affect other parts of the molecule and may lead to a loss of the characteristic purine-like structure.
| Reducing Agent | Potential Reaction Type | Anticipated Products | Note |
| Catalytic Hydrogenation (e.g., H2/Pd, Pt) | Ring Reduction | Dihydro- or tetrahydro-8-azaxanthine derivatives. | Likely requires harsh conditions and may lack selectivity. |
| Metal Hydrides (e.g., NaBH4) | Carbonyl Reduction | Unlikely to be effective due to the amide character of the carbonyls. | |
| Strong Metal Hydrides (e.g., LiAlH4) | Carbonyl Reduction | Potential for reduction of carbonyls to methylenes or hydroxyls. | May lead to over-reduction and loss of the heterocyclic scaffold. |
Substitution Reactions for Diverse Functionalization
Substitution reactions are the most explored avenue for the functionalization of the 8-azaxanthine scaffold, leading to a wide array of derivatives with diverse biological activities. The primary sites for substitution are the nitrogen atoms of the pyrimidine and triazole rings.
N-Alkylation: The acidic protons on the nitrogen atoms of 8-azaxanthine can be readily removed by a base, and the resulting anions can be alkylated using various alkyl halides or other electrophilic reagents. This allows for the introduction of a wide range of substituents at the N1, N3, N7, and N8 positions. The regioselectivity of these reactions can often be controlled by the choice of base, solvent, and electrophile. For instance, the synthesis of 1,3-dimethyl-8-azaxanthine (8-azatheophylline) and 1,3,7-trimethyl-8-azaxanthine (8-azacaffeine) demonstrates the feasibility of exhaustive methylation.
Substitution at C6: While less common, substitution at the C6 position of the pyrimidine ring is also possible. This typically involves the conversion of the C6-carbonyl group into a more reactive functional group, such as a chloro or bromo substituent, which can then be displaced by various nucleophiles.
The following table summarizes some key substitution patterns and the resulting derivatives:
| Reaction Type | Reagents | Position(s) of Functionalization | Example Product(s) |
| N-Alkylation | Alkyl halides, Base | N1, N3, N7, N8 | 1,3-Dimethyl-8-azaxanthine (8-Azatheophylline) |
| N-Alkylation | Alkyl halides, Base | N1, N3, N7, N8 | 1,3,7-Trimethyl-8-azaxanthine (8-Azacaffeine) |
These substitution reactions are crucial for tuning the pharmacological properties of 8-azaxanthine derivatives, particularly for their application as receptor antagonists.
Mechanisms of Chemical Transformations Involving the 8-Azaxanthine Scaffold
The chemical transformations of the 8-azaxanthine scaffold are governed by fundamental mechanistic principles of heterocyclic chemistry.
N-Alkylation Mechanism: The N-alkylation of 8-azaxanthine proceeds via a standard nucleophilic substitution mechanism. In the presence of a base, the acidic proton on one of the nitrogen atoms is abstracted to form a resonance-stabilized anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 reaction to form the N-alkylated product. The regioselectivity of this reaction is influenced by the relative acidities of the N-H protons and the steric accessibility of the resulting anions.
Electrophilic Aromatic Substitution: Due to the electron-deficient nature of the 8-azaxanthine ring system, electrophilic aromatic substitution reactions are generally difficult and require harsh conditions. The electron-withdrawing effect of the nitrogen atoms deactivates the ring towards attack by electrophiles.
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient character of the 8-azaxanthine scaffold makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. For example, a halogenated 8-azaxanthine derivative could readily react with nucleophiles to afford substituted products. The mechanism typically involves the addition of the nucleophile to the ring to form a resonance-stabilized Meisenheimer-like intermediate, followed by the expulsion of the leaving group to restore aromaticity.
Mechanistic Biological Interactions and Biochemical Applications Pre Clinical Focus
Enzyme Inhibition Mechanisms of 8-AZAXANTHINE (B11884) MONOHYDRATE
8-Azaxanthine, a structural analog of xanthine (B1682287), demonstrates notable interactions with key enzymes involved in purine (B94841) metabolism. Its primary mechanism of action in this context is competitive inhibition, where it binds to the active site of enzymes, preventing the binding and subsequent reaction of the natural substrates.
8-Azaxanthine is recognized as a potent competitive inhibitor of urate oxidase (UOX), also known as uricase. mdpi.com This enzyme catalyzes the oxidation of uric acid to 5-hydroxyisourate, a crucial step in the purine catabolism pathway in many species, though not in humans who lack a functional UOX gene. nih.gov The inhibitory effect of 8-azaxanthine stems from its ability to mimic the natural substrate, uric acid, and bind tightly within the enzyme's active site.
Crystallographic studies have provided detailed insights into this interaction. The active site of urate oxidase, from sources such as Aspergillus flavus, features a "peroxo hole" where the catalytic reaction with oxygen occurs. nih.gov When 8-azaxanthine binds, it occupies this substrate-binding site, directly blocking the access of uric acid. mdpi.com The binding is stabilized by interactions with key amino acid residues, including Thr57 and Asn254, as well as an O—H⋯π interaction with the inhibitor molecule itself. nih.gov
A key feature of urate oxidase is a flexible, internal hydrophobic cavity located near the active site. nih.gov The flexibility of this cavity is essential for the enzyme's catalytic efficiency, possibly acting as a transient reservoir for oxygen on its way to the active site. nih.gov Studies have shown that the binding of inhibitors like 8-azaxanthine can influence the conformation and flexibility of this cavity, which is integral to its inhibitory mechanism. nih.govnih.gov While it is established as a competitive inhibitor, specific kinetic values such as Kᵢ for 8-azaxanthine with urate oxidase are not extensively detailed in the literature.
Xanthine oxidase (XO) is a critical enzyme in human purine metabolism, responsible for catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. nih.gov While direct and detailed kinetic studies on the inhibition of xanthine oxidase by 8-azaxanthine are not prominent, its structural similarity to both the substrate (xanthine) and other known purine-analog inhibitors suggests a potential for interaction.
Studies on closely related compounds, such as 8-bromoxanthine (B49285), show that purine analogs can inhibit xanthine oxidase. 8-bromoxanthine was found to be an uncompetitive inhibitor with respect to xanthine, with a Kᵢ of approximately 400 μM. nih.gov It interacts with the molybdenum center of the enzyme, preferentially binding to its reduced form. nih.gov This suggests that 8-azaxanthine, as a purine analog, could also interact with the active site of xanthine oxidase, potentially hindering the catalytic process that leads to uric acid formation. However, without specific studies, its mechanism (competitive, uncompetitive, or non-competitive) and potency remain speculative.
The purine metabolism pathway involves a cascade of enzymes beyond urate oxidase and xanthine oxidase, including purine nucleoside phosphorylase (PNP), adenosine (B11128) deaminase, and guanine (B1146940) deaminase. mdpi.com These enzymes are responsible for the interconversion of purine bases and nucleosides. While purine analogs are a well-established class of molecules for targeting these enzymes, specific research detailing the inhibitory activity or interaction of 8-azaxanthine monohydrate with these other enzymes of purine metabolism is limited. Studies have successfully used other tri-cyclic purine analogs as fluorescent probes to study enzymes like PNP, but 8-azaxanthine itself was not the subject of these investigations. mdpi.com
Receptor Binding and Cellular Pathway Modulation
Beyond its role as an enzyme inhibitor, 8-azaxanthine serves as a scaffold for compounds that interact with cell surface receptors, particularly adenosine receptors.
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Xanthines, such as caffeine (B1668208) and theophylline, are well-known non-selective antagonists of these receptors. nih.gov The introduction of a nitrogen atom at the 8-position to create the 8-azaxanthine core has a profound impact on binding affinity. nih.gov
Studies on a series of 8-azaxanthine derivatives have shown that the parent compounds, 8-azatheophylline and 8-azacaffeine, are essentially inert, demonstrating a dramatic loss of affinity for adenosine receptors compared to their carbon-based counterparts. nih.gov This highlights the critical role of the C₈-H group in the xanthine structure for receptor binding. nih.gov
However, the antagonistic activity can be restored and even enhanced through strategic substitutions at other positions on the 8-azaxanthine scaffold. nih.gov
Substitution at N₇: Attaching cycloalkyl groups to the N₇ position of 8-azacaffeine can produce compounds with significant affinity. For instance, 7-cyclopentyl-1,3-dimethyl-8-azaxanthine is three times more potent than caffeine at A₁ receptors. nih.gov
Substitution at N₈: Adding a cycloalkyl substituent to the N₈ position of 8-azatheophylline increases affinity for both A₁ and A₂ subtypes. nih.gov
Substitution at N₁ and N₃: Replacing the methyl groups at the N₁ and N₃ positions with larger alkyl groups, such as propyl groups, markedly increases the affinity for A₁ receptors. The compound 7-cyclopentyl-1,3-dipropyl-8-azaxanthine was identified as one of the most potent and selective A₁ antagonists among 7-alkyl-substituted xanthines known at the time of the study. nih.gov
These findings demonstrate that while the 8-azaxanthine core itself is a poor ligand for adenosine receptors, it serves as a valuable template for developing potent and selective antagonists through targeted chemical modifications. nih.gov
Binding Affinities of 8-Azaxanthine Derivatives at Adenosine Receptors
| Compound | R₁ | R₃ | R₇ | R₈ | A₁ Kᵢ (nM) | A₂ Kᵢ (nM) |
|---|---|---|---|---|---|---|
| 8-Azatheophylline | CH₃ | CH₃ | H | H | >100000 | >100000 |
| 8-Azacaffeine | CH₃ | CH₃ | CH₃ | H | >100000 | >100000 |
| 7-Substituted Derivatives | ||||||
| 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine | CH₃ | CH₃ | Cyclopentyl | H | 160 | 4500 |
| 7-Cyclohexyl-1,3-dimethyl-8-azaxanthine | CH₃ | CH₃ | Cyclohexyl | H | 500 | 1400 |
| 7-Cyclopentyl-1,3-dipropyl-8-azaxanthine | C₃H₇ | C₃H₇ | Cyclopentyl | H | 1.8 | 350 |
| 8-Substituted Derivatives | ||||||
| 1,3-Dimethyl-8-cyclopentyl-8-azaxanthine | CH₃ | CH₃ | H | Cyclopentyl | 4500 | 2500 |
| 1,3-Dipropyl-8-cyclopentyl-8-azaxanthine | C₃H₇ | C₃H₇ | H | Cyclopentyl | 250 | 1200 |
Data sourced from Franchetti et al., J Med Chem, 1994. nih.gov
The downstream cellular effects of 8-azaxanthine derivatives are dictated by the specific adenosine receptor subtype they antagonize. While direct studies tracking the signaling cascade initiated specifically by 8-azaxanthine compounds are scarce, the consequences of adenosine receptor blockade are well-characterized.
Adenosine A₁ and A₃ receptors typically couple to Gᵢ proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. mdpi.com Therefore, an antagonist acting on the A₁ receptor, such as the potent 7-cyclopentyl-1,3-dipropyl-8-azaxanthine, would be expected to block this adenosine-induced decrease in cAMP, effectively increasing or maintaining cAMP levels in the presence of adenosine.
Conversely, the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, which stimulate adenylyl cyclase and increase intracellular cAMP. mdpi.com An antagonist for these receptors would block the adenosine-induced rise in cAMP. For example, in the tumor microenvironment, high levels of adenosine suppress the activity of immune cells like CD8⁺ T cells and natural killer (NK) cells by signaling through the A₂ₐ receptor. mdpi.com An A₂ₐ antagonist can block this immunosuppressive signal, thereby restoring the anti-tumor immune response. mdpi.com Although 8-azaxanthine-based antagonists have not been the primary focus in this therapeutic area, their ability to antagonize adenosine receptors provides a mechanistic basis for their potential to modulate these critical cellular signaling pathways.
Interactions with Nucleic Acids and RNA Structures
Xanthine Riboswitch Binding: RNA-Based Recognition and Conformational Changes
8-Azaxanthine monohydrate serves as a valuable molecular tool for investigating the structure and function of xanthine riboswitches, a class of RNA elements that regulate gene expression in response to metabolite binding. mdpi.com Studies focusing on the NMT1 RNA motif, a xanthine-responsive riboswitch, have demonstrated that 8-azaxanthine binds to this RNA structure with high affinity, comparable to that of its natural ligand, xanthine. researchgate.net Isothermal titration calorimetry (ITC) has been employed to quantify these interactions, revealing similar binding affinities for both compounds. researchgate.net
Within the riboswitch's binding pocket, 8-azaxanthine is recognized through a specific network of hydrogen bonds and stacking interactions. It forms hydrogen bonds with the guanine at position 10 (G10) and the uracil (B121893) at position 40 (U40). researchgate.netresearchgate.net This ligand-base pair is then stacked between two base triples, A39-G35-C11 and A9-A6-U41, which effectively encapsulates the molecule within the RNA core. researchgate.netnih.gov Furthermore, the interaction is stabilized by the presence of three metal ions, which are retained in the structure upon 8-azaxanthine binding and are involved in coordinating the ligand within the pocket. researchgate.netresearchgate.net This precise recognition highlights the riboswitch's ability to accommodate close structural analogs of its cognate ligand, making 8-azaxanthine an effective probe for these RNA structures.
| Ligand | Binding Affinity (Kd) | Reference |
|---|---|---|
| Xanthine | ~4.4 µM | researchgate.net |
| 8-Azaxanthine | 3.0 ± 0.1 µM | researchgate.net |
| Uric Acid | 20.4 ± 1.7 µM | researchgate.net |
Polynucleotide and Ribozyme Interaction Studies
The unique fluorescent properties of 8-azapurines, including 8-azaxanthine, make them suitable candidates for probes in the study of polynucleotide interactions and ribozyme mechanisms. mdpi.comresearchgate.netnih.gov While the interaction of 8-azaxanthine with the highly specific structure of the xanthine riboswitch is well-characterized, its broader applications in studying other polynucleotides or different classes of ribozymes are also noted. researchgate.netnih.gov For instance, studies on the Tetrahymena group I intron, a well-characterized ribozyme, have utilized other purine analogs like 8-aza-7-deaza guanosine (B1672433) to probe functionally important contacts within the catalytic core, demonstrating the utility of such analogs in deciphering nucleic acid interactions. nih.gov Although detailed studies focusing specifically on 8-azaxanthine's interaction with a wide range of polynucleotides or non-riboswitch ribozymes are less common, its established role as a structural probe for RNA binding pockets suggests its potential utility in these broader contexts. researchgate.netnih.gov
Applications as Fluorescent Probes in Enzymology and Biochemistry
The intrinsic fluorescence of 8-azaxanthine monohydrate is a key feature that enables its use as a probe in various biochemical and enzymological assays. mdpi.comnih.gov The compound exhibits strong fluorescence, which is attributed to an excited-state proton transfer (ESPT) mechanism. researchgate.netresearchgate.net In weakly acidified aqueous solutions, where the neutral form of the molecule is dominant, it displays a single fluorescence emission band around 420 nm, resulting in an unusually large Stokes shift of approximately 14,000 cm⁻¹. mdpi.comnih.gov This significant separation between absorption and emission maxima is highly advantageous for fluorescence-based assays, as it minimizes self-absorption and background interference.
Quantification of Enzyme Activities in Biological Assays
The strong emission properties of 8-azaxanthine and its derivatives are particularly useful for the quantification of enzyme activities. mdpi.comresearchgate.netnih.gov It has been identified as an excellent fluorogenic substrate for enzymes such as purine nucleoside phosphorylase (PNP). researchgate.net In the reverse, synthetic pathway catalyzed by PNP, 8-azaxanthine is converted into its corresponding nucleoside. researchgate.net This enzymatic reaction can be continuously monitored by observing the change in fluorescence, allowing for a direct and sensitive method to quantify the enzyme's activity. researchgate.net The application of its fluorescence to determine kinetic parameters for substrates in enzymatic reactions, such as with PNP from both mammalian and bacterial sources, has been demonstrated. researchgate.net
Monitoring Enzyme-Ligand Interactions and Reaction Kinetics
The fluorescence of 8-azaxanthine provides a powerful tool for monitoring enzyme-ligand interactions and studying reaction kinetics in real-time. mdpi.comnih.gov The formation of a complex between an enzyme and a fluorescent ligand like 8-azaxanthine often results in a change in the fluorescence signal, which can be used to determine binding constants and dissociation constants. researchgate.net For example, 8-azaxanthine has been proposed as a promising probe for investigating receptor-binding mechanisms and enzyme-ligand interactions. mdpi.comnih.gov The reaction of purine nucleoside phosphorylase II from E. coli with 8-azaxanthine can be monitored fluorimetrically, showcasing its utility in tracking the progress of an enzymatic reaction and elucidating its kinetics. researchgate.net
Probing Enzyme/Ribozyme Structures and Mechanisms
8-Azaxanthine serves as an effective probe for elucidating the structures and mechanisms of both enzymes and ribozymes. researchgate.netnih.gov
Ribozyme Structures: As detailed in section 5.3.1, the co-crystallization of 8-azaxanthine with the NMT1 xanthine riboswitch has been instrumental in understanding how this RNA motif achieves ligand recognition and specificity. researchgate.net These structural studies have provided a high-resolution view of the binding pocket, confirming the key interactions that stabilize the ligand and highlighting the role of metal ions in mediating this recognition, thereby offering critical insights into the ribozyme's mechanism of action. researchgate.net
Enzyme Structures: 8-Azaxanthine acts as a competitive inhibitor of the enzyme urate oxidase (UOX), which catalyzes the oxidation of uric acid. rcsb.orgnih.gov This inhibitory property has been exploited to probe the enzyme's active site. rcsb.org X-ray crystallography studies of urate oxidase in complex with 8-azaxanthine have been conducted under high pressures of gaseous oxygen. rcsb.orgrcsb.org These experiments successfully identified the specific dioxygen binding site within the enzyme's active site, revealing that oxygen binds at a location typically occupied by a water molecule. rcsb.org This finding was crucial for understanding the catalytic mechanism of this cofactorless enzyme. rcsb.org
| Property | Value | Reference |
|---|---|---|
| Absorption Maximum (λabs) | ~265 nm | researchgate.net |
| Emission Maximum (λem) | ~420 nm | mdpi.comnih.gov |
| Stokes' Shift | ~14,000 cm-1 | mdpi.comresearchgate.netnih.gov |
| Effective pH Range for Fluorescence | pH 2-5 | researchgate.netresearchgate.net |
Substrate Activity in Enzymatic Pathways
Purine Nucleoside Phosphorylase (PNP) Substrate Activity in Bacterial Systems (e.g., E. coli)
8-Azaxanthine has been investigated as a potential substrate for purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. In bacterial systems such as Escherichia coli (E. coli), there are distinct forms of PNP. Research has shown that 8-azaxanthine is not a substrate for E. coli PNP-I, the product of the deoD gene, nor for the calf spleen PNP. However, it is readily ribosylated by the inducible form of the enzyme in E. coli, PNP-II, also known as xanthosine (B1684192) phosphorylase, which is the product of the xapA gene.
The interaction of 8-azaxanthine with E. coli PNP-II occurs in the reverse (synthetic) pathway of the enzyme's function, where a purine base is converted to its corresponding nucleoside in the presence of α-D-ribose-1-phosphate (R1P). Studies have characterized 8-azaxanthine as a moderate substrate for this enzyme. The efficiency of this enzymatic reaction is dependent on pH, with kinetic parameters varying accordingly.
The maximal velocity (Vmax) of the reaction with 8-azaxanthine is significantly lower, by one to two orders of magnitude, than that for the natural substrate, xanthine. The Michaelis constant (Km) for 8-azaxanthine has been determined at different pH values, indicating a moderate affinity of the enzyme for this analog.
Kinetic parameters of E. coli PNP-II with 8-azaxanthine as a substrate. Data sourced from a study on 8-azapurines as substrates for E. coli Purine Nucleoside Phosphorylase – II.
Analysis of the reaction products through spectral and chromatographic methods suggests that the ribosylation of 8-azaxanthine by E. coli PNP-II does not occur at the typical N(9) position. Instead, the principal site of ribosylation is proposed to be either the N(7) or N(8) position of the 8-azapurine (B62227) ring. This contrasts with 8-azaguanine (B1665908), another 8-azapurine, which is primarily ribosylated at the N(9) position under similar conditions. The difference in the site of ribosylation between 8-azaxanthine and 8-azaguanine is thought to be due to differences in charge distribution and the predominant tautomeric forms of these molecules in aqueous solution.
The ability of 8-azaxanthine to act as a substrate for E. coli PNP-II, coupled with its fluorescent properties, makes it a useful probe for studying enzymatic reactions.
Computational and Theoretical Investigations
Molecular Orbital (MO) Calculations for Ground-State Properties
Quantum chemical methods are instrumental in understanding the fundamental characteristics of 8-azaxanthine (B11884) in its ground state. These calculations provide a detailed picture of electron distribution and energy levels, which govern the molecule's stability and chemical behavior.
8-Azaxanthine can exist in several tautomeric forms, which are isomers that differ in the position of a proton. In the ground state, it is understood to be a mixture of N(8)H and N(7)H prototropic tautomers mdpi.com. Theoretical studies have been conducted to predict the relative stability of these forms. Computational analyses indicate that the N(8)H tautomer is the predominant form. mdpi.com X-ray crystal structure analyses of related compounds, such as 3-methyl-8-azaxanthine, have experimentally confirmed that the free base exists as the N(8) tautomer, lending support to the computational predictions. researchgate.net
Table 1: Predicted Tautomeric Forms of 8-Azaxanthine
| Tautomer | Description | Predicted Stability |
|---|---|---|
| N(8)H | Proton located on the N8 atom of the triazole ring. | Major tautomer in the ground state mdpi.com. |
Molecular orbital theory is used to describe the electronic structure of 8-azaxanthine. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting the molecule's reactivity and electronic transitions. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity and spectral properties. nih.gov Quantum chemical calculations have shown that molecules with a smaller HOMO-LUMO energy gap tend to have maximum absorption and emission wavelengths. nih.gov Analysis of the electron density and other reactivity indices helps in understanding the chemical behavior of 8-azaxanthine and its derivatives. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the properties of molecules in their electronic excited states. rsc.orgchemrxiv.org This approach has been employed to optimize the excited-state geometries of 8-azaxanthine tautomers in both the gas phase and in solution, often using models like the polarizable continuum model (PCM) to simulate solvent effects. nih.govresearchgate.net A significant finding from these studies is the phenomenon of excited-state proton transfer (ESPT), where a proton moves from one position to another within the molecule upon photoexcitation. mdpi.com This process is postulated as the reason for the dual emission observed in 8-azaxanthine under certain conditions. mdpi.com
Simulation of Spectroscopic Properties (e.g., UV-Vis, Fluorescence, pK values)*
Theoretical methods are highly effective in simulating and interpreting the spectroscopic properties of 8-azaxanthine.
UV-Vis and Fluorescence Spectra: TD-DFT calculations have been successfully used to compute the absorption and emission spectra of 8-azaxanthine. nih.gov The simulations show that in an aqueous medium, the excitation spectra are red-shifted relative to the absorption spectra, a finding that is qualitatively comparable to experimental data. nih.gov In its neutral form in acidified aqueous solutions, 8-azaxanthine exhibits a UV absorption maximum at approximately 265 nm and a single fluorescence emission band with a maximum at 420 nm. mdpi.comresearchgate.net This results in an unusually large Stokes shift of about 14,000 cm⁻¹. mdpi.comresearchgate.net In contrast, in less protic solvents like methanol (B129727), dual emission bands are observed at around 335-340 nm and 410-420 nm. mdpi.comresearchgate.net Time-resolved emission spectra (TRES) in methanol indicate a two-state photo-transformation model, supporting the ESPT hypothesis. mdpi.comnih.gov
pK Values:* The acidity of a molecule can change significantly upon excitation. The excited-state acidity constant (pK) can be estimated computationally. For 8-azaxanthine, the N(3)-H proton becomes much more acidic in the excited state. researchgate.net This increased acidity facilitates the rapid deprotonation in the excited state, leading to the observed fluorescence from the anionic form even in neutral or acidic media. researchgate.net Both 8-azaxanthine and its N8-methyl derivative are classified as "super-photoacids," with predicted pK values below 0. mdpi.com
Table 2: Simulated and Observed Spectroscopic Properties of Neutral 8-Azaxanthine
| Property | Medium | Calculated/Observed Value | Reference |
|---|---|---|---|
| Absorption λmax | Acidified Aqueous | ~265 nm | researchgate.net |
| Emission λmax | Acidified Aqueous | ~420 nm | mdpi.comresearchgate.net |
| Stokes Shift | Acidified Aqueous | ~14,000 cm⁻¹ | mdpi.comresearchgate.net |
| Emission λmax | Methanol | ~335 nm and 410 nm | researchgate.net |
| pK* (N(3)H) | - | < 0 | mdpi.com |
| Fluorescence Decay (long-wavelength) | Methanol | 6.4 ns | nih.gov |
| Proton Transfer Rate | Methanol | ~500 ps | mdpi.com |
Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Metal Coordination)
Computational modeling is crucial for understanding how 8-azaxanthine interacts with its environment.
Hydrogen Bonding: The interactions of 8-azaxanthine with water molecules have been studied using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). nih.gov These studies have analyzed the relative stability and hydrogen bonding in monohydrated and heptahydrated 8-azaxanthine complexes. nih.gov The formation of a strong N-H...O bond leads to the highest interaction energy among the monohydrates. nih.gov Analyses such as Atoms in Molecule (AIM) and Natural Bonding Orbital (NBO) have been performed to further elucidate the nature of these hydrogen bond interactions. nih.gov
Metal Coordination: The interaction of 8-azaxanthine derivatives with divalent metal cations has also been a subject of theoretical investigation. researchgate.net Studies on salts like [M(H₂O)₆]²⁺ (where M = Mn, Cd) with 8-azaxanthinato anions reveal a well-defined network of hydrogen bonds constituting the second coordination sphere. researchgate.net These calculations highlight the active role of coordinated water molecules in modulating the binding of the cation through a specific hydrogen bond network. researchgate.net
In Silico Analysis of Ligand-Macromolecule Binding and Dynamics
The strong fluorescence of 8-azaxanthine makes it a promising probe for studying interactions with biological macromolecules. mdpi.com In silico methods are used to model and understand these binding events.
Binding to Urate Oxidase: 8-azaxanthine acts as an inhibitor of urate oxidase. mdpi.complos.org Neutron and X-ray crystallography, combined with quantum chemical calculations, have been used to study its binding in the enzyme's active site. plos.org These studies revealed that the inhibitor binds as the N3 monoanion and detailed the hydrogen bonding network within the active site, involving a catalytic triad of K10–T57–H256. plos.org
Binding to Riboswitches: 8-azaxanthine has been shown to bind to the NMT1 riboswitch, a bacterial mRNA element that regulates gene expression. researchgate.net Isothermal titration calorimetry (ITC) assays confirmed that 8-azaxanthine binds with an affinity similar to that of the natural ligand, xanthine (B1682287). researchgate.net The co-crystal structure of the NMT1 riboswitch in complex with 8-azaxanthine shows the ligand forming hydrogen bonds with specific residues (G10 and U40) and participating in stacking interactions between base triples. researchgate.net The binding pocket also involves coordination with metal ions, which are crucial for the folding and ligand binding of many riboswitches. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| 8-Azaxanthine | 8-azaX, Xanthazol |
| 1,3-dimethyl-8-azaxanthine | 8-azatheophylline |
| 8-azaisoguanine | 8-azaisoG |
| 2,6-diamino-8-azapurine (B97548) | 8-azaDaPu |
| 8-methyl-8-azaxanthine | - |
| N8-methyl-8-azaXan | - |
| 3-methyl-8-azaxanthine | - |
| Xanthine | - |
| Uric acid | - |
| Hypoxanthine (B114508) | - |
| Adenine | - |
| Inosine | - |
Advanced Research Methodologies and Experimental Design
Optimized Protocols for Synthesis and Purity Assessment
The synthesis of 8-azaxanthine (B11884) monohydrate, a derivative of the 1H- nih.govbioassaysys.comenovatia.comtriazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione structure, requires carefully optimized protocols to ensure high purity and yield. While specific, detailed synthesis protocols for 8-azaxanthine monohydrate are not extensively published in readily available literature, the synthesis of related nih.govbioassaysys.comenovatia.comtriazolo[4,5-d]pyrimidine derivatives often involves the cyclization of a substituted triazole precursor. sigmaaldrich.com The subsequent purification and rigorous purity assessment are critical for its use in sensitive biological assays.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and stability of 8-azaxanthine monohydrate. A validated, stability-indicating HPLC method is essential to separate the parent compound from any potential impurities, degradation products, or by-products from the synthesis.
Method Parameters: A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient and flow rate would be optimized to achieve adequate separation. Detection is commonly performed using a UV detector at a wavelength where 8-azaxanthine exhibits maximum absorbance. The purity is often reported to be ≥98.0%. scientificlabs.co.ukresearchgate.netsemanticscholar.orgscispace.comnih.gov
Stability Assessment: To assess stability, the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. The HPLC method is then used to quantify the remaining parent compound and identify any degradation products that may form. nih.gov This is crucial for understanding the compound's shelf-life and appropriate storage conditions.
Table 1: Illustrative HPLC Parameters for Purity Analysis of 8-Azaxanthine Monohydrate
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Elemental Analysis and High-Resolution Mass Spectrometry (HRMS)
To unequivocally confirm the elemental composition and molecular weight of synthesized 8-azaxanthine monohydrate, elemental analysis and high-resolution mass spectrometry (HRMS) are employed.
Elemental Analysis: This technique provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the molecule. For a compound with the chemical formula C4H5N5O3 (the monohydrate form of 8-azaxanthine), the theoretical elemental composition can be calculated. Experimental values should be within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the empirical formula and the presence of the water molecule. researchgate.netmdpi.com
Table 2: Theoretical vs. Acceptable Experimental Values for Elemental Analysis of C4H5N5O3
| Element | Theoretical % | Acceptable Experimental Range (%) |
| Carbon (C) | 28.07 | 27.67 - 28.47 |
| Hydrogen (H) | 2.95 | 2.55 - 3.35 |
| Nitrogen (N) | 40.93 | 40.53 - 41.33 |
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. semanticscholar.org The high resolution distinguishes the target compound from other molecules with the same nominal mass. Analysis of the fragmentation pattern in the mass spectrum can further confirm the structure of the molecule. mdpi.comresearchgate.net
Strategies for Addressing Solubility Challenges in Aqueous and Non-Polar Systems
A significant challenge in the experimental use of 8-azaxanthine is its limited solubility in both aqueous and non-polar organic solvents. nih.gov This poor solubility can hinder its application in biological assays and other experimental setups.
Solvent Selection and Optimized Dispersion Techniques
Careful selection of solvents and the use of optimized dispersion techniques are the first line of approach to address solubility issues.
Aqueous Systems: In aqueous buffers, the pH can be adjusted to ionize the molecule, which may enhance solubility. The use of co-solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or polyethylene (B3416737) glycol (PEG) can also improve solubility. mdpi.com However, the concentration of these co-solvents must be carefully controlled as they can affect biological systems.
Non-Polar Systems: The low solubility in non-polar solvents is a known limitation. nih.gov For applications requiring non-polar environments, the use of surfactants or the formation of inclusion complexes can be explored. mdpi.com
Dispersion Techniques: Techniques such as sonication and vortexing can aid in the dispersion of the compound and facilitate dissolution. ajptonline.com
Cyclodextrin (B1172386) Inclusion Complexes: A promising strategy to enhance the aqueous solubility of poorly soluble compounds is the formation of inclusion complexes with cyclodextrins. nih.govsemanticscholar.orgsigmaaldrich.comiaanalysis.commedium.comorganicchemistrydata.orgcsustan.edu These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. The hydrophobic 8-azaxanthine molecule can be encapsulated within the cyclodextrin cavity, forming a complex that is more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose. semanticscholar.orgsigmaaldrich.com
Dynamic Light Scattering (DLS) for Aggregation Assessment
When working with sparingly soluble compounds, it is crucial to assess whether the compound is truly dissolved or if it has formed aggregates or colloidal particles. Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. nih.govenovatia.comiaanalysis.comnih.govresearchgate.net
By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles, DLS can determine the hydrodynamic radius of any particles present. nih.gov This allows researchers to distinguish between a true solution of monomeric 8-azaxanthine and a suspension of aggregates. Monitoring the DLS profile over time can also provide information on the stability of the solution and the kinetics of any aggregation process. iaanalysis.com
Table 3: Interpreting DLS Data for 8-Azaxanthine Solutions
| DLS Result (Hydrodynamic Radius) | Interpretation |
| < 2 nm | Likely a true solution of monomeric 8-azaxanthine. |
| 10 - 100 nm | Presence of small aggregates or oligomers. |
| > 100 nm | Significant aggregation or precipitation. |
Rigorous Experimental Design for Enzyme Inhibition Assays
8-Azaxanthine is known to be an inhibitor of enzymes such as xanthine (B1682287) oxidase. bioassaysys.comnih.gov To obtain meaningful and reproducible data from enzyme inhibition assays, a rigorous experimental design is paramount.
A well-designed assay should include the following elements:
Appropriate Controls: This includes a negative control (no inhibitor), a positive control (a known inhibitor of the enzyme), and a vehicle control (the solvent used to dissolve the inhibitor).
Substrate Concentration: The concentration of the substrate should be carefully chosen, typically around the Michaelis-Menten constant (Km) of the enzyme, to ensure sensitivity to competitive inhibitors. bioassaysys.comenovatia.com
Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.
Incubation Times: Pre-incubation of the enzyme with the inhibitor may be necessary to allow for binding to occur before initiating the reaction by adding the substrate. enovatia.com
Determination of Inhibition Type: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay should be performed at multiple substrate and inhibitor concentrations. The data can then be analyzed using methods such as Lineweaver-Burk plots. bioassaysys.com
Design of Experiments (DoE): For optimizing the assay conditions and understanding the interactions between different factors (e.g., pH, temperature, substrate concentration, inhibitor concentration), a Design of Experiments (DoE) approach can be highly beneficial. mdpi.comnih.govresearchgate.net DoE allows for the systematic variation of multiple parameters simultaneously, leading to a more comprehensive understanding of the assay and the identification of optimal conditions with fewer experiments compared to a one-factor-at-a-time approach. mdpi.comresearchgate.net A 50-BOA (IC50-Based Optimal Approach) can also be utilized to precisely estimate inhibition constants with a reduced number of experiments.
Table 4: Key Components of a Rigorous Xanthine Oxidase Inhibition Assay with 8-Azaxanthine
| Component | Description |
| Enzyme | Xanthine Oxidase |
| Substrate | Xanthine or Hypoxanthine (B114508) |
| Inhibitor | 8-Azaxanthine Monohydrate |
| Detection Method | Spectrophotometric measurement of uric acid formation at ~295 nm. researchgate.net |
| Controls | No inhibitor, Allopurinol (positive control), Vehicle (e.g., DMSO) control. researchgate.netsigmaaldrich.com |
| Data Analysis | Calculation of IC50 values, determination of inhibition type (e.g., Lineweaver-Burk plot). bioassaysys.comsigmaaldrich.com |
Isothermal Titration Calorimetry (ITC) for Quantitative Ligand-Macromolecule Binding Affinity Determination
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. nih.govnih.gov This label-free method provides a complete thermodynamic profile of a binding event in a single experiment, making it a gold-standard for characterizing the interaction between a small molecule ligand, such as 8-azaxanthine monohydrate, and its macromolecular target. harvard.edutainstruments.com ITC measures the heat that is either released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing a macromolecule, such as a protein or nucleic acid. malvernpanalytical.com
The direct measurement of this heat allows for the precise determination of key binding parameters, including the binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govmalvernpanalytical.com These thermodynamic insights are crucial in drug discovery and lead optimization, as they help elucidate the mechanisms driving the molecular interaction. tainstruments.com For instance, derivatives of 8-azaxanthine have been studied for their binding to adenosine (B11128) receptors. nih.govsigmaaldrich.com While specific ITC data for 8-azaxanthine monohydrate is not detailed in the provided literature, the methodology would involve titrating the compound into a sample cell containing the target receptor to quantify the binding thermodynamics.
An ITC experiment yields a binding isotherm, which is a plot of the heat released per mole of injectant versus the molar ratio of the ligand to the macromolecule. malvernpanalytical.com Fitting this curve to a binding model allows for the extraction of the thermodynamic parameters.
Table 1: Representative Thermodynamic Data Obtainable from an ITC Experiment This table illustrates the typical parameters derived from an ITC experiment for a hypothetical 1:1 binding interaction between a ligand like 8-azaxanthine monohydrate and a target macromolecule.
| Parameter | Symbol | Definition | Example Value |
| Binding Constant | KA | The measure of the strength of the binding interaction at equilibrium. | 1.5 x 107 M-1 |
| Dissociation Constant | KD | The inverse of the binding constant (1/KA), representing the concentration of ligand at which half the macromolecule binding sites are occupied. | 67 nM |
| Stoichiometry | n | The molar ratio of the ligand to the macromolecule in the formed complex. | 1.05 |
| Enthalpy Change | ΔH | The heat released or absorbed per mole of ligand bound, reflecting changes in hydrogen and van der Waals bonds. | -8.5 kcal/mol |
| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding, reflecting contributions from conformational changes and solvent reorganization. | +12 cal/mol·K |
| Gibbs Free Energy Change | ΔG | The overall measure of the spontaneity of the binding reaction, calculated from ΔG = ΔH - TΔS. | -12.1 kcal/mol |
This comprehensive thermodynamic characterization helps researchers understand the forces driving the binding event, which is essential for structure-activity relationship (SAR) studies and the rational design of more potent and selective molecules. tainstruments.com
Fluorescence-Based Methodologies for In Vitro Biochemical System Analysis
8-Azaxanthine is a highly fluorescent analog of xanthine, and its intrinsic emission properties make it a valuable tool for fluorescence-based biochemical assays. mdpi.com These methodologies are used to study receptor-binding mechanisms, enzyme-ligand interactions, and to quantify enzyme activities. mdpi.comnih.gov The fluorescence of 8-azaxanthine and its derivatives is sensitive to the molecular environment, including solvent polarity and pH, which can be exploited to probe biochemical systems. mdpi.comresearchgate.net
A key characteristic of 8-azaxanthine's fluorescence is its unusually large Stokes shift (the difference between the absorption and emission maxima), which in weakly acidified aqueous medium can be approximately 14,000 cm-1. mdpi.comresearchgate.net In these aqueous conditions, it exhibits a single emission band with a maximum wavelength (λmax) of 420 nm. mdpi.comnih.gov However, in less polar solvents like methanol (B129727), the compound can exhibit dual emission bands, suggesting a phototransformation process, which has been investigated using time-resolved spectroscopy. mdpi.comnih.govresearchgate.net
Kinetic analysis of 8-azaxanthine's fluorescence has revealed insights into excited-state proton transfer (ESPT) phenomena. mdpi.comresearchgate.net Time-resolved emission spectra (TRES) in acidified aqueous methanol show that the long-wavelength emission (around 480 nm) is delayed relative to the excitation pulse, while a short-wavelength band (around 340 nm) appears more rapidly. mdpi.comnih.gov Global analysis of the fluorescence decay reveals multiple exponential components, which are attributed to the initial excited state, the product state of the phototransformation, and potentially an intermediate ion pair. mdpi.comresearchgate.net
The strong emission of 8-azaxanthine and its derivatives makes them suitable probes for enzymatic assays. researchgate.net For example, it has been reported that 8-azaxanthine is a substrate for E. coli purine (B94841) nucleoside phosphorylase II, and the reaction can be monitored using its fluorescence. researchgate.net
Table 2: Spectroscopic and Fluorescence Decay Properties of 8-Azaxanthine in Different Media Data compiled from kinetic and spectroscopic analyses. mdpi.comnih.govresearchgate.netresearchgate.net
| Medium | Emission λmax | Rise Time (τrise) | Decay Time (τ1) | Decay Time (τ2) |
| 1% Aqueous Methanol (Acidified) | ~420 nm, ~340 nm | 0.4 - 0.5 ns (for 480 nm band) | ~0.5 ns | 6.4 ns |
| Aqueous Solution (H2O, Acidified) | 420 nm | Not Applicable (Single Band) | 9 ns | Not Applicable |
| Deuterium Oxide (D2O) | Not Specified | Not Applicable (Single Band) | ~14 ns (for N8-methyl derivative) | Not Applicable |
| Methanol (99%, Acidified) | ~335 nm, 410-420 nm | Not Applicable | ~3x shorter than in H2O | Not Applicable |
These detailed fluorescence characteristics allow researchers to design sensitive assays. Changes in fluorescence intensity, emission wavelength, or decay lifetime upon binding to a target macromolecule or during an enzymatic reaction can be precisely measured to determine kinetic and binding parameters. nih.gov
Future Research Directions and Unexplored Avenues in 8 Azaxanthine Monohydrate Research
Design and Synthesis of Novel 8-AZAXANTHINE (B11884) MONOHYDRATE Analogs with Tuned Specificity
The rational design and synthesis of new 8-azaxanthine monohydrate analogs offer a promising avenue for enhancing target specificity and potency. By strategically modifying the core 8-azaxanthine structure, researchers can create derivatives with fine-tuned affinities for specific enzymes and receptors. Key to this effort is the exploration of structure-activity relationships (SAR), which involves systematically altering the chemical structure to observe the impact on biological activity.
Future synthetic efforts will likely concentrate on modifications at various positions of the purine (B94841) ring system. For instance, the introduction of different alkyl or cycloalkyl groups at the N1, N3, and N7 positions can significantly influence the compound's binding affinity and selectivity for adenosine (B11128) receptors. nih.gov Studies have shown that substituting the methyl groups at the 1- and 3-positions with propyl groups can remarkably increase affinity for A1 adenosine receptors. nih.gov Similarly, the addition of a cycloalkyl substituent at the 8-position has been found to increase affinity for both A1 and A2 receptor subtypes. nih.gov The synthesis of a 7-cyclopentyl-1,3-dipropyl-8-azaxanthine has yielded one of the most potent and selective antagonists for A1 receptors known to date. nih.gov
These synthetic explorations will be crucial for developing next-generation probes and therapeutic agents with improved pharmacological profiles.
Advanced Mechanistic Studies on Enzyme and Receptor Interactions using Biophysical Techniques
A deep understanding of the molecular interactions between 8-azaxanthine monohydrate and its biological targets is fundamental to harnessing its full potential. Advanced biophysical techniques provide the necessary tools to dissect these interactions with high resolution, revealing details about binding kinetics, thermodynamics, and structural dynamics.
| Biophysical Technique | Information Gained |
| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the compound bound to its target protein, offering a static image of the binding mode. The crystal and molecular structure of 1,3-dimethyl-8-azaxanthine monohydrate has been determined using this method. sigmaaldrich.comscientificlabs.co.ukscientificlabs.ie |
| Isothermal Titration Calorimetry (ITC) | Measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.gov |
| Surface Plasmon Resonance (SPR) | A label-free technique for monitoring binding events in real-time, yielding kinetic data on association and dissociation rates (kon and koff). nih.gov |
| Fluorescence Spectroscopy | Can be used to study binding and conformational changes, as the intrinsic fluorescence of 8-azaxanthine and its derivatives can be sensitive to their local environment. researchgate.net |
By employing these techniques, researchers can gain a comprehensive understanding of the forces driving the interaction of 8-azaxanthine with its targets, which is critical for the rational design of more effective and specific analogs.
Expansion of Fluorescent Probe Applications in Complex In Vitro Biological Systems
The inherent fluorescent properties of 8-azaxanthine and its N-alkyl derivatives make them valuable tools for studying biological systems. researchgate.net These compounds, particularly N-methylated 8-azaxanthines, exhibit strong fluorescence in aqueous environments, making them suitable for use as probes in enzymatic assays and receptor binding studies. researchgate.net For example, 8-azaxanthine has been successfully used as a fluorogenic substrate for purine nucleoside phosphorylases, allowing for the continuous monitoring of enzyme activity. researchgate.net
Future research will focus on expanding the utility of these fluorescent probes in more complex biological settings. This includes the development of probes for use in crude cell homogenates and for analytical and clinical applications. researchgate.net The strong emission of these compounds can be leveraged to study enzyme/ligand interactions in intricate biological matrices. researchgate.net Further exploration into their application in studying nucleic acid systems and as probes for ribozyme structures and mechanisms is also a promising area of investigation. researchgate.net
Deepening Theoretical Understanding of Photophysical and Reactivity Profiles through Advanced Computational Models
Advanced computational modeling serves as a powerful predictive tool to complement experimental investigations into the properties of 8-azaxanthine monohydrate. Theoretical calculations can provide profound insights into the electronic structure, photophysical properties, and reactivity of this compound and its derivatives.
Future computational studies will likely employ a range of methods to build a comprehensive theoretical framework:
Quantum Chemistry: Methods such as Density Functional Theory (DFT) can be used to calculate molecular orbitals, electrostatic potentials, and other electronic properties that govern reactivity and intermolecular interactions.
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of 8-azaxanthine in solution and in complex with biological macromolecules, providing insights into conformational changes and binding pathways.
Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with biological activity, QSAR models can be developed to predict the potency of novel 8-azaxanthine analogs, thereby guiding synthetic efforts.
These computational approaches will be instrumental in rationalizing experimental findings and in the in silico design of new 8-azaxanthine derivatives with tailored properties for specific applications.
Exploration of Synergistic Biochemical Effects with Other Purine Modulators
The intricate network of purinergic signaling involves a multitude of receptors, enzymes, and transporters, creating a complex interplay of biochemical pathways. An unexplored yet promising area of research is the investigation of the synergistic or antagonistic effects of 8-azaxanthine monohydrate when used in combination with other purine modulators.
It is known that the substitution of a carbon atom with nitrogen at the 8-position in xanthines like theophylline and caffeine (B1668208) dramatically reduces their affinity for adenosine receptors. nih.gov However, the introduction of specific substituents on the 8-azaxanthine scaffold can restore or even enhance this activity. nih.gov This suggests a complex interplay between the core structure and its modifications in modulating purinergic signaling.
Future studies could explore how 8-azaxanthine and its analogs interact with other known agonists and antagonists of purine receptors. This could reveal novel allosteric modulatory effects or synergistic interactions that could be exploited for therapeutic benefit. Understanding these combined effects is crucial for developing more sophisticated and effective strategies for targeting the purinergic system in various physiological and pathological conditions.
Q & A
Q. What are the optimized synthetic routes for 8-azaxanthine monohydrate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of azaxanthines, including 8-azaxanthine derivatives, often employs phenoxynicotinic acid derivatives as intermediates. For example, 4-azaxanthine (a structural analog) is synthesized via condensation of 2-chloronicotinic acid with phenol under sodium methoxide, followed by cyclization using phenylphosphonic acid (PPA), achieving an 83% yield over two steps . Alternative routes involve Ullmann condensation (e.g., 3-azaxanthine synthesis) but suffer from lower yields (16% over three steps) due to multiple purification stages. Solvent-free conditions with ytterbium(III) trifluoromethanesulfonate as a catalyst improve efficiency by reducing side reactions . For 8-azaxanthine monohydrate, analogous protocols using phenoxypyridine carboxylic acids and optimized cyclization catalysts (e.g., Brønsted acids) are recommended.
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure and purity of 8-azaxanthine monohydrate?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and hydrogen bonding in the xanthine core.
- IR Spectroscopy : Identification of carbonyl (C=O) and hydroxyl (O-H) stretches in the monohydrate form.
- X-ray Diffraction (XRD) : Resolves crystal structure, confirming the monohydrate lattice via unit cell parameters .
- Elemental Analysis : Validates molecular formula (CHNO·HO) and stoichiometry .
Q. How should researchers assess the stability of 8-azaxanthine monohydrate under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines dehydration temperature and hygroscopicity.
- DSC (Differential Scanning Calorimetry) : Measures melting points (>230°C, per literature) and phase transitions .
- Long-Term Stability Studies : Store samples in desiccators with controlled humidity (<30% RH) and inert atmospheres (N) to prevent hydrate dissociation.
Advanced Research Questions
Q. What mechanistic insights explain the role of catalysts in azaxanthine cyclization reactions?
- Methodological Answer : Metal triflates (e.g., Yb(OTf)) act as Lewis acids, polarizing carbonyl groups to facilitate nucleophilic attack during cyclization. Brønsted acids (e.g., PPA) protonate intermediates, lowering activation energy. Kinetic studies using in-situ IR or HPLC can monitor intermediate consumption rates. For example, Yb(OTf) increases 4-azaxanthine yield by 15% compared to PPA alone, suggesting synergistic effects .
Q. How can researchers mitigate impurities arising from azaxanthine synthesis, and what analytical methods quantify them?
- Methodological Answer :
- Common Impurities : Unreacted phenoxynicotinic acid, regioisomers, or dehydration by-products.
- Mitigation Strategies :
- Use high-purity starting materials (e.g., 2-chloronicotinic acid ≥98%).
- Optimize reaction stoichiometry (1:1.2 molar ratio of acid to phenol).
- Analytical Methods :
- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) to separate impurities.
- LC-MS : Identifies regioisomers via molecular ion peaks .
Q. What thermodynamic properties govern the solubility of 8-azaxanthine monohydrate in polar solvents?
- Methodological Answer :
- Solubility Studies : Conduct gravimetric analysis in water, DMSO, and ethanol at 25–60°C.
- Hansen Solubility Parameters : Correlate solubility with hydrogen-bonding capacity (δ).
- Van’t Hoff Analysis : Calculate enthalpy (ΔH) from temperature-dependent solubility data. Preliminary data suggest low aqueous solubility (<1 mg/mL), necessitating co-solvents like DMSO for biological assays .
Q. How can structural modifications to 8-azaxanthine enhance its bioactivity while retaining hydrate stability?
- Methodological Answer :
- Rational Design : Introduce electron-withdrawing groups (e.g., -NO) at position 2 to modulate redox potential.
- Computational Modeling : DFT calculations predict binding affinity to target enzymes (e.g., xanthine oxidase).
- Hydrate Stability Screening : Compare moisture uptake (via dynamic vapor sorption) of derivatives to identify stable candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
